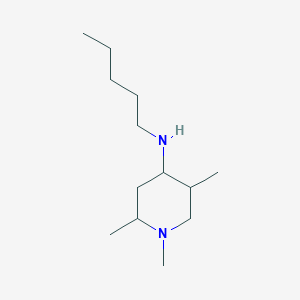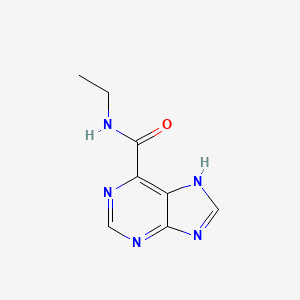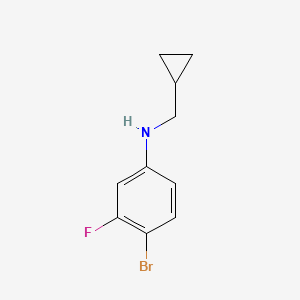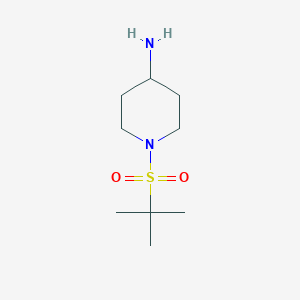![molecular formula C11H13F2NO B13258982 2-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole](/img/structure/B13258982.png)
2-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of fluorine atoms and the bicyclic framework contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4,4-difluoro-7-oxabicyclo[410]heptan-1-yl}-1-methyl-1H-pyrrole typically involves multiple steps One common approach is the Diels-Alder reaction, which is used to construct the bicyclic framework This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole involves its interaction with specific molecular targets. The fluorine atoms and bicyclic structure allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the modulation of signaling pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: A related compound with a similar bicyclic structure but lacking the fluorine atoms and pyrrole ring.
1-Methyl-4-(2-methyloxiranyl)-7-oxabicyclo[4.1.0]heptane: Another bicyclic compound with different substituents.
Uniqueness
2-{4,4-Difluoro-7-oxabicyclo[410]heptan-1-yl}-1-methyl-1H-pyrrole is unique due to the presence of fluorine atoms, which enhance its chemical stability and reactivity
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
2-(4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl)-1-methylpyrrole |
InChI |
InChI=1S/C11H13F2NO/c1-14-6-2-3-8(14)11-5-4-10(12,13)7-9(11)15-11/h2-3,6,9H,4-5,7H2,1H3 |
InChI Key |
BQELQFYZKHQCMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C23CCC(CC2O3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine](/img/structure/B13258914.png)

![[3-(2-Methylphenyl)oxiran-2-yl]methanol](/img/structure/B13258923.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol](/img/structure/B13258928.png)
![[(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13258929.png)

![2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol](/img/structure/B13258938.png)




![1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B13258973.png)


